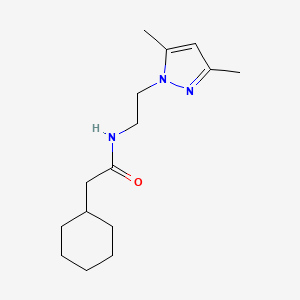
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of azetidinyl triazole ethers and has been synthesized using various methods.
Scientific Research Applications
Anticancer Activity
- Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, including compounds with naphthalene moieties, showed significant antioxidant and anticancer activities. Their cytotoxicity was tested against human glioblastoma and triple-negative breast cancer cell lines, identifying compounds with potential for further development as anticancer agents (Tumosienė et al., 2020).
- A series of 1,2-naphthoquinones tethered to 1,2,3-1H-triazoles demonstrated superior cytotoxic activity against cancer cell lines, suggesting the importance of aromatic substituents in the 1,2,3-1H-triazole moiety for enhanced cytotoxic activity (Chipoline et al., 2018).
- Synthesized aminonaphthoquinone-1,2,3-triazole hybrids exhibited good cytotoxic potential against various cancer cell lines, with some compounds showing high activity and inducing cell cycle arrest at the G0/G1 phase in MCF-7 cells (Gholampour et al., 2019).
Antimicrobial Activity
- Amide-ether linked 1,4-disubstituted 1,2,3-triazoles were synthesized and showed significant antimicrobial activity against various bacterial and fungal strains. Some compounds displayed excellent antibacterial potential, and others appeared as potent fungicidal agents (Kaushik et al., 2017).
Enzyme Inhibition
- A series of 1-aryl-2-(1H-imidazol-1-yl/1H-1,2,4-triazol-1-yl)ethanones and their derivatives were designed as heme oxygenase inhibitors. Compounds with specific aromatic moieties showed potent inhibition towards heme oxygenases, highlighting their potential for pharmacological and therapeutic applications (Roman et al., 2010).
Mechanism of Action
Target of Action
The primary target of the compound 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone, also known as 2-naphthalen-2-yloxy-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone, is the enzyme cytochrome P450 lanosterol 14α-demethylase of C. albicans . This enzyme plays a vital role in the biosynthesis of ergosterol, a key component of fungal cell membranes .
Mode of Action
The compound interacts with its target, cytochrome P450 lanosterol 14α-demethylase, by binding to its active site . This interaction inhibits the enzyme’s function, thereby disrupting the biosynthesis of ergosterol . The disruption of ergosterol biosynthesis leads to changes in the fungal cell membrane, affecting its integrity and function .
Biochemical Pathways
The inhibition of cytochrome P450 lanosterol 14α-demethylase by this compound affects the ergosterol biosynthesis pathway . Ergosterol is crucial for maintaining the fluidity and integrity of fungal cell membranes. Its depletion leads to altered cell membrane properties, affecting the function of membrane-bound enzymes and disrupting the cell’s ability to regulate its internal environment .
Pharmacokinetics
It is suggested that the triazole ring in the compound exhibits better chemical stability in biological environments, which could improve its pharmacokinetic and toxicity properties .
Result of Action
The result of the action of this compound is the disruption of fungal cell membrane integrity and function due to the inhibition of ergosterol biosynthesis . This leads to the death of the fungal cells, thereby exhibiting antifungal activity .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the occurrence of fungal infections has risen significantly in recent years due to changes in the environment as well as global climate change . Furthermore, the compound’s stability and efficacy could be affected by factors such as pH, temperature, and the presence of other substances in the environment .
properties
IUPAC Name |
2-naphthalen-2-yloxy-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-17(20-10-15(11-20)21-8-7-18-19-21)12-23-16-6-5-13-3-1-2-4-14(13)9-16/h1-9,15H,10-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQUSNWHPFERRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC3=CC=CC=C3C=C2)N4C=CN=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

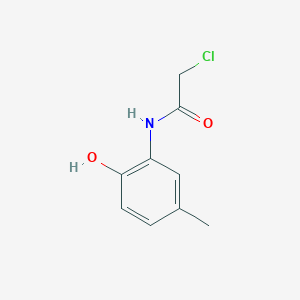
![4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2416681.png)
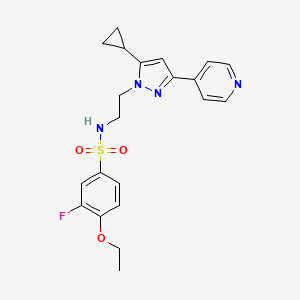
![4-tert-butyl-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}benzamide](/img/structure/B2416683.png)

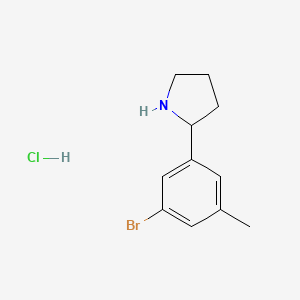
![3-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1-methylpyrazin-2(1H)-one](/img/structure/B2416690.png)
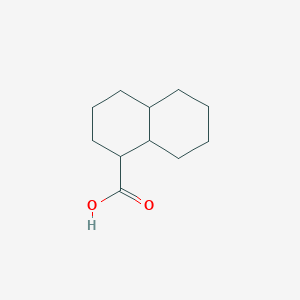
![N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B2416693.png)
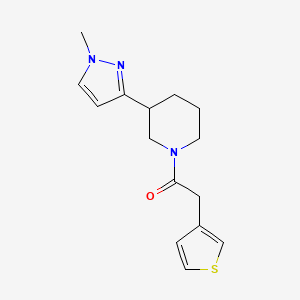
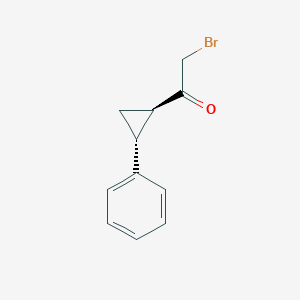
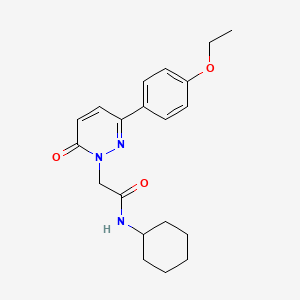
![6-Methyl-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2416700.png)
